3-Hydroxy-7-iodobenzo[b]thiophene-2-carboxylic acid
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Overview
Description
3-Hydroxy-7-iodobenzo[b]thiophene-2-carboxylic acid is an organosulfur compound with the molecular formula C9H5IO3S and a molecular weight of 320.10 g/mol . This compound is a derivative of benzo[b]thiophene, which is a heterocyclic compound containing a sulfur atom in its ring structure. The presence of iodine and hydroxyl groups in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-7-iodobenzo[b]thiophene-2-carboxylic acid can be achieved through various methods. One common approach involves the iodination of benzo[b]thiophene derivatives followed by carboxylation and hydroxylation reactions . The reaction conditions typically involve the use of iodine reagents, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), in the presence of a suitable solvent like acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and carboxylation processes using continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-7-iodobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: NaN3 in dimethylformamide (DMF) or KCN in ethanol.
Major Products Formed
Oxidation: Formation of 3-oxo-7-iodobenzo[b]thiophene-2-carboxylic acid.
Reduction: Formation of 3-hydroxy-7-iodobenzo[b]thiophene-2-methanol.
Substitution: Formation of 3-azido-7-iodobenzo[b]thiophene-2-carboxylic acid or 3-cyano-7-iodobenzo[b]thiophene-2-carboxylic acid.
Scientific Research Applications
3-Hydroxy-7-iodobenzo[b]thiophene-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hydroxy-7-iodobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and iodine groups in its structure allow it to form hydrogen bonds and halogen bonds with biological macromolecules, influencing their function . The compound may inhibit enzymes or receptors involved in critical cellular processes, leading to its bioactive effects .
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzothiophene: A similar compound with an iodine atom at the 2-position instead of the 7-position.
3-Iodobenzo[b]thiophene: Another similar compound with an iodine atom at the 3-position.
Uniqueness
3-Hydroxy-7-iodobenzo[b]thiophene-2-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which enhance its reactivity and potential for forming diverse derivatives. The iodine atom at the 7-position also provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H5IO3S |
---|---|
Molecular Weight |
320.11 g/mol |
IUPAC Name |
3-hydroxy-7-iodo-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H5IO3S/c10-5-3-1-2-4-6(11)8(9(12)13)14-7(4)5/h1-3,11H,(H,12,13) |
InChI Key |
YYGNRHGIIURFQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)I)SC(=C2O)C(=O)O |
Origin of Product |
United States |
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